molecular formula C16H18Cl2N4O3S B10927887 N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B10927887
M. Wt: 417.3 g/mol
InChI Key: ZAKGJNOAMHHFQF-UHFFFAOYSA-N
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Description

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.

    Attachment of the Benzenesulfonamide Group:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or other suitable precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the pyrazole, benzenesulfonamide, and pyrrolidine moieties using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities.

    Pharmaceuticals: The compound may serve as an active pharmaceutical ingredient (API) in drug formulations.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

    Biological Research: The compound can be used to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N1-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds containing imidazole rings, which also exhibit a wide range of biological activities.

    Thiazole Derivatives: Compounds with thiazole rings, known for their therapeutic potentials.

    Indole Derivatives: Compounds with indole rings, which have diverse biological and clinical applications.

Uniqueness

N~1~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-METHYL-4-(2-OXO-1-PYRROLIDINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H18Cl2N4O3S

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C16H18Cl2N4O3S/c1-20(10-13-15(17)16(18)21(2)19-13)26(24,25)12-7-5-11(6-8-12)22-9-3-4-14(22)23/h5-8H,3-4,9-10H2,1-2H3

InChI Key

ZAKGJNOAMHHFQF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O)Cl)Cl

Origin of Product

United States

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